molecular formula C10H11NO4S B7532816 N-(2-oxooxolan-3-yl)benzenesulfonamide

N-(2-oxooxolan-3-yl)benzenesulfonamide

Cat. No.: B7532816
M. Wt: 241.27 g/mol
InChI Key: MKLUVQZTORGCLO-UHFFFAOYSA-N
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Description

N-(2-oxooxolan-3-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide group linked to a 2-oxooxolan-3-yl moiety. The 2-oxooxolan (tetrahydrofuran-2-one) ring introduces a lactone-like structure, which may influence solubility, metabolic stability, and intermolecular interactions. Sulfonamides are widely explored in medicinal chemistry due to their versatile bioactivity, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name

N-(2-oxooxolan-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c12-10-9(6-7-15-10)11-16(13,14)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLUVQZTORGCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxooxolan-3-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-oxooxolane-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxooxolan-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

N-(2-oxooxolan-3-yl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-oxooxolan-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide derivatives (Compounds 6–32)
  • Core Structure: Pyridyl sulfonamide with quinoline and piperazine substituents.
  • Biological Target : PPARγ agonists.
  • Key Data :
    • Gold Scores (GS) : Compound 6 (78.09), Compound 7 (87.26) vs. reference drug INT131 (90.65) .
    • Hydrogen Bonding Scores : Compound 6 (6.11), Compound 7 (7.42), indicating stronger ligand-receptor interactions in Compound 7 .
  • Comparison: The oxolane ring in N-(2-oxooxolan-3-yl)benzenesulfonamide replaces the pyridyl-quinoline system, likely reducing steric bulk and altering hydrogen-bonding capacity. The absence of a chlorine or quinoline group may lower PPARγ affinity compared to Compounds 6 and 5.
N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamides
  • Core Structure: Styrylquinoline-linked benzenesulfonamide.
  • Biological Target : HIV integrase (HIV IN).
  • Key Data :
    • Nitro and hydroxyl substituents enhance HIV IN inhibitory activity .
  • Comparison: The oxolane ring lacks the extended π-conjugation of styrylquinoline, which is critical for HIV IN binding. However, the sulfonamide group’s electronegativity may still permit moderate enzyme interaction.
N-(6,12-dioxoindolo[2,1-b]quinazolin-8-yl)benzenesulfonamide
  • Core Structure: Indoloquinazolinone-fused benzenesulfonamide.
  • Synthesis: Reacts substituted benzene sulfonyl chloride with an amino group on the heterocyclic core .
  • Comparison: The indoloquinazolinone system provides planar rigidity, contrasting with the flexible oxolane ring.

Comparative Data Table

Compound Name Core Structure Substituents Biological Target Gold Score Hydrogen Bonding Score Synthesis Method
This compound Benzenesulfonamide 2-oxooxolan-3-yl Not reported - - Likely sulfonylation of amine
Compound 6 () Pyridyl sulfonamide 5-chloro-6-(quinolin-3-yloxy) PPARγ 78.09 6.11 Piperazine coupling
Compound 7 () Pyridyl sulfonamide 5-chloro-6-(quinolin-3-yloxy) PPARγ 87.26 7.42 Piperazine coupling
Styrylquinoline derivative () Styrylquinoline Nitro, hydroxyl HIV IN - - Styrylquinoline sulfonylation
Indoloquinazolinone derivative () Indoloquinazolinone 6,12-dioxo Not reported - - Sulfonylation of amino group

Key Observations

Structural Flexibility vs.

Substituent Effects: Chlorine and quinoline groups in Compound 6/7 improve PPARγ binding via hydrophobic and π-π interactions, absent in the oxolane derivative .

Synthetic Accessibility :

  • All analogs utilize sulfonylation reactions, but the oxolane derivative’s synthesis may be simpler due to fewer aromatic coupling steps .

Research Implications

  • PPARγ Modulation : The lower Gold Score of this compound (inferred from structural analogs) suggests reduced PPARγ affinity compared to Compounds 6 and 6. Optimization via introducing electronegative substituents (e.g., chlorine) could enhance activity .
  • Antiviral Potential: While lacking styrylquinoline’s π-system, the sulfonamide group may still inhibit HIV IN through sulfonyl-oxygen interactions, warranting enzymatic assays .
  • Cytotoxicity Screening : The SRB assay () could be applied to evaluate the compound’s cytotoxicity profile, a critical step for therapeutic development .

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